molecular formula C23H18N2O5 B11533385 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B11533385
M. Wt: 402.4 g/mol
InChI Key: GAEYDJXUQMKIOU-BUVRLJJBSA-N
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Description

4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C23H18N2O5/c26-22(18-8-11-20-21(14-18)29-13-12-28-20)25-24-15-16-6-9-19(10-7-16)30-23(27)17-4-2-1-3-5-17/h1-11,14-15H,12-13H2,(H,25,26)/b24-15+

InChI Key

GAEYDJXUQMKIOU-BUVRLJJBSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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